4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol

Description

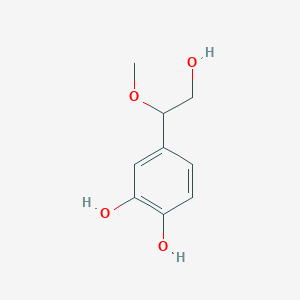

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol (CAS: 577976-26-2) is a catechol derivative with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol. Its structure consists of a 1,2-benzenediol (catechol) core substituted at the 4-position with a 2-hydroxy-1-methoxyethyl group. This compound is naturally isolated from the stem bark of Syringa reticulata (Blume) Hara (Oleaceae) and exhibits expectorant and antiasthmatic activities . The presence of both hydroxyl and methoxy groups in its side chain contributes to its polar nature, influencing its solubility and interactions with biological targets.

Properties

IUPAC Name |

4-(2-hydroxy-1-methoxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTLCGMGZCXRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625425 | |

| Record name | 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577976-26-2 | |

| Record name | 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation with Methoxyethyl Halides

A common approach involves alkylating hydroquinone or its protected derivatives with methoxyethyl bromide under alkaline conditions.

Procedure :

-

Reactants : Hydroquinone (1 equiv), methoxyethyl bromide (1.2 equiv).

-

Base : Potassium carbonate (K₂CO₃, 2.5 equiv).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Conditions : 80°C, 12 hours under nitrogen.

Mechanism :

-

Base deprotonates hydroquinone, forming a phenoxide ion.

-

Nucleophilic attack on methoxyethyl bromide yields the target compound.

Limitations :

-

Competing O- vs. C-alkylation may reduce yield.

-

Requires rigorous moisture exclusion.

Rearrangement Reactions

Claisen-Cope Rearrangement

Patent CN106673967B describes a rearrangement strategy using γ-alumina catalysis.

Procedure :

-

Substrate : 2-(2-Methylallyloxy)phenol.

-

Catalyst : γ-Al₂O₃ (20 wt%).

-

Solvent : Toluene or xylene.

-

Conditions : 150°C, 4 hours.

Mechanistic Pathway :

-

Claisen Rearrangement : Forms a γ,δ-unsaturated ketone intermediate.

-

Cope Rearrangement : Converts intermediate to the final product.

Advantages :

-

Avoids hazardous alkylating agents.

-

High regioselectivity due to catalyst control.

Halogenation-Organometallic Coupling

Protected Catechol Halogenation

WO2012006783A1 outlines a multi-step route via halogenated intermediates:

Steps :

-

Protection : Catechol is protected with methyl groups (e.g., using dimethyl sulfate).

-

Halogenation : Electrophilic bromination at the para position (Br₂/FeCl₃).

-

Grignard Reaction : Reaction with methoxyethylmagnesium bromide.

-

Deprotection : Acidic hydrolysis (HCl/MeOH).

Conditions :

-

Halogenation : 0°C, 2 hours.

-

Grignard Coupling : THF, −78°C to room temperature.

Key Data :

| Step | Reagent | Temperature | Time |

|---|---|---|---|

| Protection | (CH₃)₂SO₄, NaOH | 50°C | 3 h |

| Bromination | Br₂, FeCl₃ | 0°C | 2 h |

| Grignard Reaction | CH₂(OCH₃)CH₂MgBr | −78°C→25°C | 12 h |

| Deprotection | 6M HCl | Reflux | 4 h |

Phase Transfer Catalysis (PTC)

Methylation Under High Pressure

CN112142579A adapts PTC for selective methylation:

Procedure :

-

Reactants : 2,4-Dihydroxybenzophenone (1 equiv), methyl bromide (1.5 equiv).

-

Catalyst : Tetrabutylammonium bromide (5 mol%).

-

Base : KOH (50% aqueous).

-

Solvent : Xylene.

-

Conditions : 120°C, 0.4 MPa, 3 hours.

Optimization Insights :

-

Higher pressure (0.3–0.5 MPa) improves reaction rate.

-

Polar solvents (e.g., DMF) reduce byproduct formation.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Safety Concerns |

|---|---|---|---|---|

| Direct Alkylation | 65–70 | Moderate | Low | Toxicity of alkyl halides |

| Rearrangement | 72 | High | Moderate | High-temperature hazards |

| Halogenation-Coupling | 55–60 | Low | High | Air-sensitive reagents |

| PTC | 68 | High | Moderate | Pressure equipment |

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like chloroform, dichloromethane, and ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol exhibits significant antioxidant activity, which is critical in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from damage .

Anti-infective Activity

This compound has demonstrated potential against various pathogens. It has been evaluated for its efficacy against bacterial and viral infections. Notably, it shows activity against HIV and other viruses, suggesting its potential role in antiviral drug development . The mechanisms involve inhibition of viral replication and modulation of immune responses .

Cancer Research

In cancer biology, 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol has been studied for its effects on apoptosis and cell cycle regulation. It may induce apoptosis in cancer cells through pathways involving the NF-κB and MAPK/ERK signaling pathways . This suggests a potential application in developing chemotherapeutic agents.

Biochemical Applications

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. This property is particularly useful in drug design for conditions like obesity and diabetes where enzyme modulation can lead to therapeutic benefits .

Immunomodulation

Research highlights its role in modulating immune responses. It has been implicated in enhancing the activity of immune cells, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Material Science Applications

Chemical Intermediate

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol serves as a valuable intermediate in synthesizing various organic compounds and materials. Its unique structure allows it to participate in reactions that yield more complex molecules used in pharmaceuticals and agrochemicals .

Polymer Chemistry

The compound's properties make it suitable for developing advanced materials such as hydrogels and coatings. Its incorporation into polymer matrices can enhance mechanical properties and biocompatibility, making it ideal for biomedical applications like drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Key Findings and Structural Influences

In contrast, Hydroxytyrosol’s hydroxyethyl group contributes to its antioxidant efficacy by facilitating hydrogen donation . Alkyl Chains: Urushiols with long unsaturated alkyl chains (e.g., C15:3) exhibit hydrophobic interactions, leading to allergenic properties . Conversely, shorter substituents (e.g., in Hydroxytyrosol) favor rapid cellular uptake. Aromatic Extensions: The ethenyl-dimethoxyphenyl group in the stilbene derivative () enables π-π stacking with biomolecules, enhancing antioxidant capacity .

Spectral and Physicochemical Properties :

- pKa Modulation : Azo dyes like 4-(phenyldiazenyl)-1,2-benzenediol () show pKa shifts (6.76–7.52) due to electron-withdrawing diazenyl groups, affecting solubility and reactivity .

- LogP Differences : The target compound’s LogP (unreported) is expected to be lower than urushiols (higher LogP due to long alkyl chains) but higher than Hydroxytyrosol (more polar).

Biological Sources and Applications :

- Fungal vs. Plant Derivatives : Fungal-derived analogs (e.g., Penicillium sp. compounds) often feature methyl/acetyl groups for antimicrobial activity , while plant-derived catechols (e.g., Hydroxytyrosol) prioritize antioxidant roles .

- Synthetic Utility : Stilbene derivatives () and tert-butyl-substituted catechols () are synthetically optimized for specific activities, unlike naturally occurring analogs.

Biological Activity

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol, also known as a phenylethanoid compound, is primarily isolated from the stem bark of Syringa reticulata (Bl.) Hara (Oleaceae). This compound has garnered attention for its potential biological activities, including expectorant properties and antioxidant effects.

Chemical Structure and Properties

The chemical structure of 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol can be depicted as follows:

- Molecular Formula : C10H14O4

- Molecular Weight : 198.22 g/mol

This compound features a hydroxyl group and a methoxyethyl substituent, contributing to its biological activity.

Antioxidant Activity

Research indicates that 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The antioxidant activity is attributed to the ability of the compound to donate hydrogen atoms or electrons to free radicals, stabilizing them and preventing cellular damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol | 12.5 | |

| Standard Antioxidant (BHT) | 15.0 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against various bacterial strains. Its efficacy varies depending on the concentration and type of microorganism.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Case Studies and Research Findings

- Expectorant Activity : A study on the expectorant properties of this compound indicated that it enhances mucus secretion in respiratory tissues, suggesting its potential use in treating respiratory conditions such as bronchitis .

- Cell Proliferation Inhibition : In vitro studies have shown that 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol can inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties. For instance, it was observed to have an IC50 value of approximately 15 µM against MCF-7 breast cancer cells .

- Synergistic Effects : The compound has been studied in combination with other phytochemicals to evaluate synergistic effects on biological activity. Results indicated enhanced antimicrobial activity when combined with certain essential oils .

Q & A

Q. What toxicological assessments are critical for advancing 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol to preclinical studies?

- Methodological Answer : Follow EPA guidelines for structure-activity relationship (SAR) analysis, referencing databases like PubMed and STN for analogs (e.g., 1,2-hexanediol) . Acute toxicity testing in rodents (LD₅₀) and Ames tests for mutagenicity are mandatory. Hepatic metabolism studies (microsomal incubation + LC-MS) identify toxic metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.